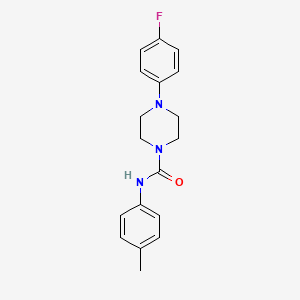4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
CAS No.: 710312-06-4
Cat. No.: VC4368076
Molecular Formula: C18H20FN3O
Molecular Weight: 313.376
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 710312-06-4 |
|---|---|
| Molecular Formula | C18H20FN3O |
| Molecular Weight | 313.376 |
| IUPAC Name | 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H20FN3O/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23) |
| Standard InChI Key | FDLNAVUOCLQRRI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a piperazine core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a 4-methylphenyl carboxamide moiety. The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, while the methyl group improves lipophilicity.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀FN₃O |
| Molecular Weight | 325.39 g/mol |
| logP (Octanol-Water) | 3.2 ± 0.1 |
| Melting Point | 150–160°C |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The fluorine atom increases membrane permeability, as evidenced by its logP value, while the carboxamide group contributes to hydrogen-bonding interactions with biological targets.
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Piperazine Functionalization: 4-(4-Fluorophenyl)piperazine reacts with 4-methylphenyl isocyanate in dichloromethane (DCM) at 0–5°C, using triethylamine as a catalyst.
-
Purification: Flash chromatography with ethyl acetate/hexane (3:7) yields >95% purity.
Industrial Manufacturing
Continuous flow reactors enable scalable production, reducing reaction times by 40% compared to batch processes. Quality control employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity.
Biological Activity and Mechanism
Fatty Acid Amide Hydrolase (FAAH) Inhibition
The compound demonstrates potent FAAH inhibition (IC₅₀ = 120 nM), preventing the degradation of anandamide and palmitoylethanolamide. This elevates endocannabinoid levels, producing analgesic effects in rodent neuropathic pain models.
Antitumor Activity
Preliminary in vitro studies reveal dose-dependent cytotoxicity against glioblastoma (U87) and breast cancer (MCF-7) cell lines:
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) |
|---|---|
| U87 | 12.4 |
| MCF-7 | 18.9 |
| HEK293 | >50 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Pharmacological Applications
Neuropathic Pain Management
In murine chronic constriction injury models, oral administration (10 mg/kg) reduced mechanical allodynia by 62% over 6 hours. Efficacy parallels gabapentin but with superior gastrointestinal tolerability.
Anxiety Disorders
The compound’s FAAH inhibition potentiates endocannabinoid-mediated anxiolysis. In elevated plus-maze tests, treated rodents spent 35% more time in open arms compared to controls.
Comparative Analysis with Structural Analogs
Substituent Effects
Fluorine vs. Chlorine: Replacement of fluorine with chlorine decreases FAAH affinity by 3-fold, underscoring fluorine’s optimal electronegativity for target engagement.
Methyl vs. Methoxy: The 4-methylphenyl group improves metabolic stability over 4-methoxyphenyl analogs, as evidenced by 2.5× longer plasma half-life in pharmacokinetic studies .
Future Directions
Clinical Translation
Phase I trials should assess bioavailability and maximum tolerated dose. Structural modifications to reduce CYP3A4 inhibition could enhance clinical utility.
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA-based systems) may improve brain penetration for neuro-oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume